1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione
Overview
Description
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, also known as SU5416, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of indolinones and has been shown to have anti-tumor activity in various types of cancer cells.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione involves the inhibition of the receptor tyrosine kinase, VEGFR-2. This receptor is involved in the regulation of angiogenesis, and its inhibition by 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione leads to the suppression of new blood vessel formation. In addition, 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to inhibit other receptor tyrosine kinases, such as PDGFR and FGFR, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer cells to other parts of the body. 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione is its specificity for VEGFR-2, which makes it a promising candidate for cancer treatment. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful monitoring during treatment.
Future Directions
For the research on 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione include the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and treatment duration for 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, as well as its potential use in combination with other anti-cancer drugs. Finally, the development of more specific and potent inhibitors of VEGFR-2 may provide new opportunities for cancer treatment.
Scientific Research Applications
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-5-4-7-12-14(10)18(16(20)15(12)19)9-11-6-2-3-8-13(11)17/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKCOKRABSUPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-benzyl)-7-methyl-1H-indole-2,3-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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